molecular formula C12H9NO4S B062310 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde CAS No. 175278-53-2

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde

Cat. No. B062310
CAS RN: 175278-53-2
M. Wt: 263.27 g/mol
InChI Key: XJZUTZDAIMVSAR-UHFFFAOYSA-N
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Description

“4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde” is a complex organic compound that contains a furan ring, a thioether group, a nitro group, and an aldehyde group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, nucleophilic aromatic substitution, or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the furan ring and the benzene ring. The nitro group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to its functional groups. For instance, the aldehyde group could undergo nucleophilic addition reactions, the nitro group could be reduced to an amine, and the thioether could participate in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro and aldehyde groups could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Antifungal Activity

Furan derivatives are also known for their antifungal properties . The presence of the furan nucleus in these compounds contributes to their remarkable therapeutic efficacy .

Antiviral Activity

Furan derivatives have been found to have antiviral properties . This makes them valuable in the development of new antiviral drugs .

Anti-inflammatory and Analgesic Properties

Furan derivatives have been reported to have anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-anxiolytic Properties

Furan derivatives have been found to have antidepressant and anti-anxiolytic properties . This makes them potentially useful in the treatment of mental health conditions such as depression and anxiety .

Anticancer Properties

Furan derivatives have been found to have anticancer properties . This makes them valuable in the development of new anticancer drugs .

Synthesis of Heterocyclic Derivatives

“4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde” can be used in the synthesis of new heterocyclic derivatives . These derivatives have been found to have various applications, including as antioxidants .

Superelectrophilic Activation Conditions

This compound has been used in the development of a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This method is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, the nitro group might be bio-reductively activated in hypoxic cells .

Safety and Hazards

As with any chemical compound, handling “4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde” would require appropriate safety measures. It’s important to avoid direct contact and inhalation .

Future Directions

The future research directions could involve studying the compound’s potential applications, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZUTZDAIMVSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384296
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175278-53-2
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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